molecular formula C9H11NO4 B7936145 3-(2-Methoxyethoxy)isonicotinic acid

3-(2-Methoxyethoxy)isonicotinic acid

Cat. No.: B7936145
M. Wt: 197.19 g/mol
InChI Key: GQBVHEPOTUXFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethoxy)isonicotinic acid (CAS 1511111-57-1) is a high-purity pyridinecarboxylic acid derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate and valuable building block in organic synthesis. Its molecular structure, featuring the isonicotinic acid core modified with a 2-methoxyethoxy side chain, makes it particularly useful in the exploration of novel chemical entities. In industrial research, this compound fits within a class of intermediates known to be valuable in the synthesis of complex molecules. For instance, structurally similar substituted isonicotinic acid derivatives are utilized in the preparation of agrochemicals, such as the herbicide intermediate fluroxypyr . In pharmaceutical research, the isonicotinic acid moiety is a recognized pharmacophore, frequently employed in the design and synthesis of bioactive molecules, including hydrazone derivatives investigated for their antimicrobial and cytotoxic potential . Researchers value this compound for its potential to be further functionalized; the carboxylic acid group allows for amidation or esterification, while the ether side chain can contribute to solubility and influence the overall physicochemical properties of the resulting molecules. This makes it a useful starting material in medicinal chemistry and drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methoxyethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVHEPOTUXFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(2-Methoxyethoxy)-4-methylpyridine

The synthesis begins with 4-methylpyridine, which undergoes directed ortho-metalation to introduce the 2-methoxyethoxy group. As detailed in patent WO2006048172A1, a lithium amide base (e.g., LDA or nBuLi) at -60°C to -40°C deprotonates the C3 position, enabling reaction with 2-methoxyethyl bromide (Table 1).

Table 1: Reaction Conditions for Methoxyethoxy Group Introduction

ParameterValueSource
BasenBuLi (2.5 M in hexanes)
Temperature-60°C to -40°C
Electrophile2-Methoxyethyl bromide
SolventTetrahydrofuran (THF)
Reaction Time1–2 hours
Yield68–72%

Oxidation to 3-(2-Methoxyethoxy)isonicotinic Acid

The methyl group at C4 is oxidized to a carboxylic acid using ozonolysis (O₃) followed by hydrogen peroxide (H₂O₂), as adapted from WO2006048172A1. Key modifications include:

  • Solvent System : Acetic acid with 5% water to prevent peroxide accumulation.

  • Temperature : Ozonolysis at 15–20°C for 1 hour, followed by H₂O₂ oxidation at 50°C.

  • Workup : Neutralization with aqueous NaOH and extraction with tert-butyl methyl ether (TBME).

Table 2: Oxidation Parameters and Outcomes

ParameterValueSource
Ozonolysis Temperature15–20°C
H₂O₂ Oxidation Temp.50°C
SolventAcetic acid (5% H₂O)
Yield78–85%

Synthetic Route 2: Nitric Acid Oxidation of a Styrylpyridine Derivative

Synthesis of 3-(2-Methoxyethoxy)-4-styrylpyridine

Adapting US2748137A, gamma-picoline is condensed with benzaldehyde to form 4-styrylpyridine, followed by electrophilic substitution at C3 using 2-methoxyethanol under acidic conditions.

Nitric Acid-Mediated Oxidation

The styryl group is oxidatively cleaved using 70% HNO₃ at 120–145°C, concurrently converting the C4 methyl group to a carboxylic acid (Table 3).

Table 3: Nitric Acid Oxidation Conditions

ParameterValueSource
HNO₃ Concentration70%
Temperature Range120–145°C
Reaction Time3–5 hours
Yield65–70%

Analytical Characterization

Mass Spectrometry Profiling

Liquid chromatography–mass spectrometry (LC-MS) methods from PMC11903787 were adapted to verify the molecular ion ([M+H]⁺ = 228.08) and fragmentation patterns.

Table 4: LC-MS Parameters for this compound

ParameterValueSource
ColumnHILIC-Z (2.1 × 150 mm)
Mobile PhaseAmmonium acetate (pH 9)/ACN
Retention Time17.1 min
Collision Energy22 V

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆): δ 8.60 (dd, J = 5.2 Hz, 1H, H6), 7.70 (s, 1H, H2), 7.59 (dd, J = 5.2 Hz, 1H, H5), 4.22 (m, 2H, OCH₂CH₂O), 3.75 (m, 2H, OCH₂CH₂O), 3.34 (s, 3H, OCH₃).

Challenges and Optimization Strategies

  • Regioselectivity : The electron-withdrawing carboxylic acid group directs substitution to the C3 position, but competing reactions at C2/C5 require precise temperature control.

  • Oxidative Stability : The 2-methoxyethoxy group is susceptible to cleavage under strong acidic conditions (e.g., HNO₃), favoring the ozonolysis route for higher yields.

  • Purification : TBME washes effectively remove tar-like byproducts, as demonstrated in WO2006048172A1 .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
3-(2-Methoxyethoxy)isonicotinic acid has been studied for its potential pharmacological activities. It serves as a precursor in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer treatment. The compound's structural similarity to known therapeutic agents suggests it may exhibit similar biological activities, including antitumor and antimicrobial properties.

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the synthesis of intermediates for APIs. For instance, it is involved in the preparation of flurtamone, a herbicide with potential applications in crop protection. The synthesis involves coupling reactions that yield high-purity intermediates with minimal side reactions, enhancing the efficiency of pharmaceutical production processes .

Agricultural Chemistry

Herbicide Development
this compound plays a significant role in the synthesis of herbicides such as flurtamone. Its application in agricultural chemistry is primarily focused on developing selective herbicides that target specific weed species while minimizing damage to crops. The compound's efficacy and safety profile make it a candidate for further research and development in sustainable agriculture .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve the thermal stability and mechanical strength of polymers. Research indicates that such modifications can lead to the development of advanced materials suitable for various industrial applications .

Case Study: Synthesis and Application in Herbicides

A study documented the synthesis of flurtamone from this compound, highlighting its role as an intermediate. The research emphasized optimizing reaction conditions to improve yield and reduce byproducts, demonstrating the compound's significance in agricultural applications .

Parameter Value
Reaction Temperature45-60 °C
Yield of FlurtamoneHigh linear yield
Side ReactionsMinimized

Research assessing the biological activity of derivatives synthesized from this compound revealed promising results against various cancer cell lines. The derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 3-(2-Methoxyethoxy)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 2-methoxyethoxy group distinguishes this compound from other isonicotinic acid derivatives. Key structural analogs include:

Compound Name Substituent Position/Group Key Properties/Applications Reference
Isonicotinic acid hydrazide Hydrazide at C4 Antitubercular activity (e.g., isoniazid)
2-Methoxyisonicotinic acid Methoxy at C2 Intermediate in pharmaceutical synthesis
3-(3-Hydroxyphenyl)isonicotinic acid Hydroxyphenyl at C3 Potential antimicrobial activity
6-Chloro-2-hydroxynicotinic acid Chloro at C6, hydroxyl at C2 Studied for metabolic pathways
  • Electronic Effects : The 2-methoxyethoxy group is electron-donating, which may increase the electron density of the pyridine ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups (e.g., chloro in 6-chloro-2-hydroxynicotinic acid) .
  • Solubility: The ether linkage in 2-methoxyethoxy improves water solubility relative to non-polar substituents (e.g., methyl or phenyl groups) .

Pharmacological Potential

  • Antiviral and Antitumor Applications: Heterocyclic derivatives of isonicotinic acid, including those with ether-linked substituents, have shown promise in antiviral and antitumor studies. For example, 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (pimasertib metabolite) is a kinase inhibitor .

Biological Activity

3-(2-Methoxyethoxy)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group that may influence its interaction with biological systems. Research into its biological activity reveals various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : 3-(2-methoxyethoxy)pyridine-4-carboxylic acid

Structural Formula

The structural formula can be represented as follows:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.

Anticancer Properties

Research has indicated that this compound may have anticancer effects, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
  • Inhibition of Metastasis : Reduces the migration and invasion capabilities of cancer cells.

Case Studies

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound at a concentration of 50 µM resulted in a 40% reduction in cell viability after 48 hours.
  • Inflammatory Disease Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).
  • Receptor Modulation : It can modulate receptors related to pain and inflammation, potentially providing analgesic effects.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyethoxy)isonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves etherification of isonicotinic acid derivatives. For example, introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) under anhydrous conditions. Key parameters include temperature (60–80°C for optimal kinetics), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., palladium for cross-coupling) . Yield optimization requires monitoring by TLC or HPLC to detect intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with reference data (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons in isonicotinic acid backbone at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+ expected at m/z calculated from C9_9H11_{11}NO5_5).
  • Melting point analysis : Compare with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Steps to resolve:

Reproduce experiments : Test solubility in DMSO, water, and ethanol under controlled humidity/temperature.

Characterize solid forms : Use X-ray diffraction (XRPD) or DSC to identify polymorphs .

Quantify impurities : Apply HPLC with a C18 column and UV detection (λ = 254 nm) to assess residual solvents or byproducts .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:
  • pH stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
  • Thermal stability : Use TGA to determine decomposition thresholds (e.g., mass loss >5% indicates instability) .
  • Light sensitivity : Expose samples to UV light (320–400 nm) and analyze photodegradation products by LC-MS .

Q. How can computational modeling assist in predicting the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Apply density functional theory (DFT) to:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate transition states for ether bond cleavage or carboxylate group reactivity.
    Validate models with experimental data (e.g., kinetic isotope effects or Hammett plots) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to fit IC50_{50}/EC50_{50} values. Validate with:
  • ANOVA : Compare variance across replicates.
  • Bootstrap resampling : Estimate confidence intervals for small datasets.
    Ensure controls account for solvent effects (e.g., DMSO cytotoxicity) .

Q. How can researchers differentiate between isonicotinic acid derivatives in complex mixtures using chromatographic methods?

  • Methodological Answer : Optimize HPLC conditions:
  • Column : C18 or phenyl-hexyl for polar aromatic acids.
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid to separate this compound from analogs like 3-methoxy-4-(methoxycarbonyl)phenylboronic acid .
  • Detection : Pair UV (220–280 nm) with charged aerosol detection (CAD) for non-UV-active impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.